Synthetic Accessibility: Ortho Isomer Formation Ratio in Nitration Mixtures
The ortho isomer (2-(2-nitrophenyl)pyridine) is formed as a minor component in nitration reactions of 3-methyl-2-phenylpyridine, with a formation ratio of only 4% compared to 50% for the meta isomer and 46% for the para isomer under identical reaction conditions [1]. This low yield necessitates distinct synthetic strategies for ortho isomer procurement.
| Evidence Dimension | Isomer formation ratio in nitration mixture |
|---|---|
| Target Compound Data | 4% |
| Comparator Or Baseline | meta-isomer: 50%; para-isomer: 46% |
| Quantified Difference | Ortho isomer yield is 92% lower than meta, 91% lower than para |
| Conditions | Nitration of 3-methyl-2-phenylpyridine; analysis by GLC |
Why This Matters
Procurement of pure ortho isomer cannot rely on standard nitration routes; alternative synthetic methods must be employed, which has direct cost and sourcing implications.
- [1] Hassan, M., Soldatenkov, A.T., Andreeva, E.I. et al. Synthesis and fungicidal activity of nitrophenylpyridines. Pharm Chem J 27, 355–357 (1993). View Source
